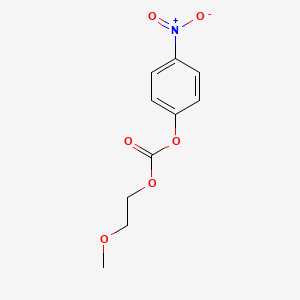

2-Methoxyethyl 4-nitrophenyl carbonate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-15-6-7-16-10(12)17-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICULOXVGGBWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124661-64-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[(4-nitrophenoxy)carbonyl]-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124661-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50620595 | |

| Record name | 2-Methoxyethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426264-10-0 | |

| Record name | 2-Methoxyethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the function of 2-Methoxyethyl 4-nitrophenyl carbonate in organic synthesis?

Executive Summary

2-Methoxyethyl 4-nitrophenyl carbonate (MNPC) is a specialized activated carbonate reagent designed for the chemoselective protection and modification of amines. Unlike standard lipophilic protecting groups (e.g., Cbz, Boc, Fmoc), MNPC introduces the 2-methoxyethoxycarbonyl (Moc) group. This moiety is amphiphilic, significantly enhancing the water solubility of hydrophobic peptides and small-molecule intermediates without compromising steric stability.

This guide details the mechanistic function, synthesis, and application of MNPC, positioning it as a superior alternative to chloroformates in complex drug development workflows where solubility and mild reaction conditions are critical.

Part 1: Chemical Identity & Mechanistic Basis

Structural Architecture

MNPC functions as a "mixed carbonate" reagent. Its structure is engineered with two distinct functional ends, each serving a specific purpose in the synthetic pathway:

-

The Leaving Group (4-Nitrophenolate):

-

Function: Activation.

-

Mechanism: The electron-withdrawing nitro group at the para position lowers the pKa of the phenol (pKa ~7.1), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.

-

Advantage: Unlike acid chlorides or chloroformates, the 4-nitrophenyl ester is a crystalline solid that is stable to atmospheric moisture, allowing for precise weighing and storage.

-

-

The Transfer Group (2-Methoxyethyl):

-

Function: Solubilization.

-

Mechanism: The ether oxygen provides a hydrogen-bond acceptor site, increasing the polarity of the protected amine.

-

Advantage: It prevents the aggregation of hydrophobic peptides during synthesis, a common failure mode with Fmoc/Cbz strategies.

-

Reaction Mechanism: The Carbamoylation Pathway

The reaction proceeds via an addition-elimination mechanism (nucleophilic acyl substitution).

-

Nucleophilic Attack: The lone pair of the primary or secondary amine attacks the carbonyl carbon of MNPC.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Collapse & Elimination: The carbonyl reforms, expelling the stable 4-nitrophenolate anion.

-

Product Formation: The amine is converted into a stable 2-methoxyethyl carbamate (Moc-protected amine).

Figure 1: Mechanistic pathway of amine protection using MNPC.[1] The reaction is driven by the stability of the leaving 4-nitrophenolate anion.

Part 2: Experimental Protocols

Synthesis of the Reagent (MNPC)

While commercially available, MNPC can be synthesized in-house if high freshness is required.

Reagents: 4-Nitrophenyl chloroformate, 2-Methoxyethanol, Pyridine (or Triethylamine), Dichloromethane (DCM).

-

Setup: Flame-dry a round-bottom flask under Nitrogen (

). -

Solution A: Dissolve 4-Nitrophenyl chloroformate (1.0 equiv) in anhydrous DCM. Cool to 0°C.

-

Addition: Mix 2-Methoxyethanol (1.0 equiv) with Pyridine (1.1 equiv) in DCM. Add this mixture dropwise to Solution A over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Work-up: Wash with cold 1M HCl (to remove pyridine), then saturated

, then brine. Dry over -

Purification: Recrystallize from EtOAc/Hexanes to yield white/off-white crystals.

Standard Protocol: Introduction of the Moc Group

This protocol describes the protection of a secondary amine (e.g., Proline derivative) using MNPC.

Reagents: Substrate Amine (1.0 mmol), MNPC (1.1 mmol), Diisopropylethylamine (DIPEA, 1.5 mmol), DMF or DCM.

Step-by-Step Methodology:

-

Dissolution: Dissolve the amine substrate in DMF (concentration ~0.2 M).

-

Note: DMF is preferred for polar substrates; DCM is suitable for lipophilic amines.

-

-

Base Addition: Add DIPEA.

-

Critical Check: Ensure the solution pH is roughly 8–9. The base is required to scavenge the proton released from the amine and to buffer the acidic 4-nitrophenol byproduct.

-

-

Reagent Addition: Add MNPC (solid) in one portion.

-

Monitoring: Stir at RT. The solution will turn distinctively yellow due to the release of 4-nitrophenolate.

-

Endpoint: Monitor by TLC or LC-MS. Reaction is typically complete within 2–4 hours.

-

-

Quench & Work-up:

-

Dilute with EtOAc.[2]

-

Wash extensively with 5%

(removes the yellow 4-nitrophenol byproduct) until the aqueous layer is colorless. -

Wash with 1M HCl (if product is acid stable) or water/brine.

-

-

Isolation: Dry organic layer (

) and concentrate.

Part 3: Strategic Applications in Drug Design

The "Solubility Switch" in Peptide Synthesis

Long peptide sequences often aggregate, leading to "difficult sequences" with low coupling yields. The Moc group acts as a "solubility switch."

-

Problem: Hydrophobic protecting groups (Fmoc/Z) promote

-sheet aggregation. -

Solution: The ether oxygen in the Moc group (derived from MNPC) disrupts aggregation and solvates the peptide chain in polar organic solvents (DMF/NMP).

Prodrug Derivatization

MNPC is used to synthesize prodrugs where the active pharmaceutical ingredient (API) has poor oral bioavailability due to low solubility. By converting a secondary amine on the API to a Moc-carbamate, the logP is lowered (made more hydrophilic).

-

Metabolic Fate: The Moc carbamate is generally stable to plasma esterases but can be designed to be cleaved by specific liver enzymes or via pH-dependent hydrolysis in lysosomes, releasing the active drug.

Figure 2: Workflow for using MNPC to create soluble prodrugs.

Part 4: Comparative Analysis

The following table contrasts MNPC with other common reagents used to form carbamates.

| Feature | This compound (MNPC) | 2-Methoxyethyl Chloroformate | N-Hydroxysuccinimide (NHS) Carbonates |

| Physical State | Crystalline Solid (Stable) | Liquid (Volatile) | Solid (Stable) |

| Moisture Sensitivity | Low (Shelf-stable) | High (Hydrolyzes rapidly) | Moderate |

| Reactivity | Moderate (Tunable) | High (Aggressive) | Moderate to High |

| Byproducts | 4-Nitrophenol (Yellow, easy to track) | HCl (Corrosive gas) | N-Hydroxysuccinimide |

| Atom Economy | Lower (Loss of nitrophenol) | Higher | Low |

| Primary Use Case | Late-stage functionalization, valuable APIs | Bulk synthesis, simple amines | Protein conjugation (aqueous) |

Why Choose MNPC?

-

Safety: Eliminates the generation of HCl gas associated with chloroformates.

-

Stoichiometry Control: Being a solid allows for precise weighing, critical when modifying expensive late-stage drug intermediates.

-

Self-Indicating: The release of the yellow chromophore provides visual feedback on reaction progress.

References

-

Anderson, G. W., & McGregor, A. C. (1957). T-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society. Link(Foundational text on mixed carbonates in synthesis).

-

PubChem. (n.d.).[3] 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (Analogous Reactivity Data). National Library of Medicine. Link

-

BLD Pharm. (2024). 2-Methoxyethyl (4-nitrophenyl) carbonate Product Data. BLD Pharm.[4] Link

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

BroadPharm. (2024). m-PEG-nitrophenyl carbonate Reagents (Polymeric Analogs). BroadPharm.[5] Link

Sources

- 1. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]

- 2. BIS(4-NITROPHENYL) CARBONATE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | C10H11NO7S | CID 104459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 426264-10-0|2-Methoxyethyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]

- 5. m-PEG8-4-nitrophenyl carbonate, 1186428-41-0 | BroadPharm [broadpharm.com]

Technical Guide: Solubility & Stability Profile of 2-Methoxyethyl 4-nitrophenyl carbonate

Executive Summary

2-Methoxyethyl 4-nitrophenyl carbonate (MNPC) is a heterobifunctional activated carbonate used primarily in organic synthesis and bioconjugation to introduce the 2-methoxyethyl moiety (a short, hydrophilic PEG-like spacer) or to generate carbamates from amines.

Critical Handling Directive: Unlike standard organic reagents, the solubility of MNPC cannot be decoupled from its chemical stability . It is an activated ester equivalent; therefore, protic solvents (alcohols, water) act as nucleophiles, causing rapid degradation (transesterification or hydrolysis).

Optimal Solvent Systems:

-

For Synthesis/Storage: Dichloromethane (DCM), Ethyl Acetate (EtOAc).

-

For Bioconjugation: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Forbidden Solvents: Methanol, Ethanol, Water (except as a reaction partner).

Physicochemical Profile & Solubility Mechanism[1][2][3][4]

Structural Determinants of Solubility

The MNPC molecule possesses two distinct structural domains that dictate its solvation profile:

-

The 4-Nitrophenyl Moiety: A lipophilic, electron-withdrawing aromatic system. This drives solubility in non-polar and chlorinated solvents via

stacking and van der Waals interactions. -

The 2-Methoxyethyl Tail: An ether-linked aliphatic chain. This adds polarity and hydrogen-bond accepting capability, enhancing solubility in polar aprotic solvents (THF, Acetonitrile) compared to pure alkyl carbonates.

Solubility Matrix

The following data categorizes solvent compatibility based on solubility limit and chemical stability .

| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | High | Primary solvent for synthesis and purification. |

| Chlorinated | Chloroform ( | High (>100 mg/mL) | High | Alternative to DCM; good for NMR analysis. |

| Polar Aprotic | THF (Tetrahydrofuran) | High | Moderate | Excellent for reactions; ensure peroxide-free and dry. |

| Polar Aprotic | Acetonitrile (MeCN) | High | High | Preferred for HPLC analysis and polar reactions. |

| Polar Aprotic | DMF / DMSO | High | Conditional | Critical: Must be anhydrous. Wet DMSO accelerates hydrolysis 10x faster than water alone due to dipole effects. |

| Esters | Ethyl Acetate | Moderate-High | High | Good for extraction and chromatography. |

| Alcohols | Methanol / Ethanol | High | Zero (Reactive) | DO NOT USE. Causes rapid transesterification (swaps nitrophenyl for methyl/ethyl). |

| Aqueous | Water / Buffers | Low (<1 mg/mL) | Zero (Hydrolyzes) | Forms biphasic system; rapid hydrolysis at pH > 7.0. |

Stability & Degradation Mechanics

The utility of MNPC relies on the "activation" provided by the 4-nitrophenyl group. However, this makes the carbonate bond highly susceptible to nucleophilic attack.

The Hydrolysis Trap

In the presence of water (even atmospheric moisture), MNPC hydrolyzes to release 4-nitrophenol and 2-methoxyethanol (plus

-

Visual Indicator: 4-nitrophenol is yellow (absorbance

nm) in basic or neutral solution. -

Rule of Thumb: If your colorless MNPC solution turns yellow, significant degradation has occurred.

Transesterification

Dissolving MNPC in methanol does not result in a solution of MNPC; it results in the formation of methyl 2-methoxyethyl carbonate and free 4-nitrophenol. This is a common error in HPLC sample preparation.

Visualization of Reactivity Pathways

The following diagram illustrates the decision logic for solvent selection and the chemical consequences of incorrect choices.

Caption: Solvent compatibility flowchart emphasizing the risk of degradation in protic or wet polar solvents.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (for Bioconjugation)

Objective: Create a reactive stock solution for labeling proteins or amines without inducing hydrolysis.

-

Solvent Preparation: Dry Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) over activated 4Å molecular sieves for 24 hours. The water content must be <50 ppm.

-

Weighing: Weigh MNPC rapidly in a low-humidity environment.

-

Dissolution: Dissolve MNPC to a concentration of 10–50 mM (approx. 2.4 – 12 mg/mL). Vortex until clear.

-

Usage: Use immediately. Do not store DMSO stocks of activated carbonates for >4 hours at room temperature.

-

Why? Even trace moisture in DMSO accelerates hydrolysis due to the high dielectric constant stabilizing the transition state.

-

Protocol B: Quality Control via UV-Vis (The "Yellow Test")

Objective: Rapidly assess if the reagent has degraded before use.

-

Blank: Prepare 1 mL of 100 mM Phosphate Buffer (pH 8.0).

-

Sample: Add 5 µL of your MNPC stock solution (from Protocol A) to the buffer.

-

Observation:

-

Immediate Flash of Yellow: This is normal; it indicates the reagent is reacting with the water/buffer (hydrolysis) or amines.

-

Yellow Stock Solution: If the organic stock itself is yellow before adding to buffer, the reagent has already degraded. Discard.

-

-

Quantification (Optional): Measure Absorbance at 404 nm. Using the extinction coefficient of 4-nitrophenol (

), you can calculate the % free nitrophenol.

Protocol C: Solubility Assessment for Synthesis

Objective: Determine saturation limit for scale-up.

-

Add 100 mg of MNPC to a tared vial.

-

Add solvent (e.g., DCM) in 100 µL increments at 25°C.

-

Vortex for 30 seconds between additions.

-

End point is reached when solution is clear.

-

Typical Result: <1.0 mL of DCM is required for 100 mg, indicating >100 mg/mL solubility.

-

Strategic Applications in Drug Development

Understanding the solubility profile of MNPC is crucial for Linker Chemistry .

PEGylation of Small Molecules

MNPC acts as a "donor" of the methoxyethyl group. In drug development, this is often used to modify the LogP (lipophilicity) of a drug candidate.

-

Workflow: Drug-Amine + MNPC

Drug-Carbamate-Methoxyethyl. -

Solvent Strategy: The reaction is typically run in DCM/Pyridine (if the drug is organic-soluble) or DMF/Buffer (if the drug is water-soluble). The high solubility of MNPC in DCM allows for high-concentration reactions, driving kinetics to completion.

Protein Modification

For modifying surface lysines on proteins:

-

MNPC is dissolved in dry DMSO .

-

This organic phase is added (max 10% v/v) to the aqueous protein buffer.

-

Crucial Insight: Because MNPC has low water solubility, adding it to the buffer too quickly or without adequate mixing can cause it to precipitate as a micro-suspension, reducing conjugation efficiency. Slow addition with vortexing is required.[1]

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

Lizza, J. R., & Wipf, P. (2020).[1] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC). Organic Syntheses, 97, 96-124. Link (Demonstrates solubility of nitrophenyl carbonates in DCM and stability considerations).

-

Gershon, H., et al. (2003).[2] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie, 134, 1099–1104.[2] Link (Mechanistic evidence of hydrolysis acceleration in wet polar aprotic solvents).

-

Castro, E. A., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate: effects of amine nature. Organic & Biomolecular Chemistry, 6(9), 1618-1624. Link (Kinetics of nitrophenyl carbonate reactivity in DMSO/Water mixtures).

Sources

An In-depth Technical Guide to the Mechanism of Amine Protection Using 2-Methoxyethyl 4-nitrophenyl Carbonate (Moc-ONp)

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection and application of protecting groups are paramount.[1][2] This guide provides a comprehensive technical overview of the 2-methoxyethyl (Moc) carbamate as a protecting group for primary and secondary amines. We will delve into the mechanistic intricacies of its installation using the highly reactive 2-Methoxyethyl 4-nitrophenyl carbonate (Moc-ONp) and the subsequent deprotection strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the Moc protecting group in their synthetic endeavors.

Introduction: The Imperative of Amine Protection

Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can be a double-edged sword in complex synthetic routes.[2] Unprotected amines can engage in a multitude of undesired side reactions, compromising yields and leading to complex purification challenges.[2] The strategic implementation of a protecting group temporarily masks the amine's reactivity, allowing other chemical transformations to proceed selectively.[1]

Carbamates are a widely employed class of amine protecting groups, offering a balance of stability and controlled cleavage.[1][3][4][5] Prominent examples include the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3][6][7] The 2-methoxyethyl (Moc) group presents a valuable alternative, offering a distinct reactivity profile that can be exploited in orthogonal protection strategies.[1]

The Moc Protecting Group: Structure and Attributes

The 2-methoxyethyl carbamate (Moc) protecting group introduces a 2-methoxyethoxycarbonyl moiety onto the amine nitrogen. This group is prized for its stability across a range of reaction conditions, yet it can be cleaved under specific, mild acidic conditions.

| Property | Description |

| Structure | R-NH-C(=O)O-CH₂CH₂OCH₃ |

| Stability | Generally stable to basic conditions, catalytic hydrogenation, and many nucleophiles. |

| Lability | Cleaved under Lewis or Brønsted acidic conditions. |

| Key Feature | The ethereal oxygen atom can play a role in chelation-controlled reactions and influences the group's cleavage mechanism. |

Mechanism of Amine Protection with this compound (Moc-ONp)

The installation of the Moc group is efficiently achieved using this compound (Moc-ONp). The choice of a 4-nitrophenyl carbonate as the activating group is deliberate; the electron-withdrawing nitro group makes the 4-nitrophenoxide an excellent leaving group, thereby enhancing the electrophilicity of the carbonyl carbon and facilitating the reaction with the amine.

The protection reaction proceeds via a nucleophilic acyl substitution mechanism:

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of Moc-ONp. This results in the formation of a transient tetrahedral intermediate.

Step 2: Collapse of the Tetrahedral Intermediate The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the 4-nitrophenoxide leaving group.

Step 3: Proton Transfer The resulting protonated carbamate is deprotonated, typically by a mild base present in the reaction mixture (such as an excess of the starting amine or an added non-nucleophilic base like N,N-diisopropylethylamine - DIPEA), to yield the final Moc-protected amine and the 4-nitrophenol byproduct.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]

- 7. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 2-Methoxyethyl 4-nitrophenyl carbonate under standard storage conditions

Executive Summary

2-Methoxyethyl 4-nitrophenyl carbonate (MNC) is a specialized heterobifunctional reagent primarily used to introduce the 2-methoxyethoxycarbonyl protecting group to amines. While valued for its reactivity and the solubility it imparts to peptide intermediates, this reactivity renders it inherently unstable under improper storage.

The Stability Verdict: MNC is moisture-sensitive and base-labile . Its shelf-life is dictated by the rate of hydrolysis, which releases p-nitrophenol (PNP). Under standard laboratory conditions (ambient temperature, ambient humidity), the reagent degrades via autocatalytic hydrolysis.

Core Recommendation: Store at -20°C in a desiccated, inert atmosphere (Argon/Nitrogen).

Part 1: Chemical Identity & Degradation Mechanisms

To preserve MNC, one must understand its failure mode. The molecule consists of a carbonate linkage bridging a solubilizing 2-methoxyethyl tail and an electron-deficient 4-nitrophenyl leaving group.

The Hydrolysis Pathway

The primary degradation vector is nucleophilic attack by water at the carbonyl carbon. This reaction is irreversible and often autocatalytic because the generated p-nitrophenol is slightly acidic, potentially altering the local pH microenvironment in non-buffered matrices.

Figure 1: Hydrolysis pathway of MNC.[1] The release of 4-nitrophenol provides a visual indicator of degradation.

Critical Stability Factors

| Parameter | Impact on Stability | Technical Insight |

| Moisture | Critical | The carbonate linkage is highly susceptible to hydrolysis. Even trace atmospheric moisture in the headspace of a vial can initiate degradation [1]. |

| Temperature | High | Degradation follows Arrhenius kinetics. Storage at >4°C significantly accelerates spontaneous decarboxylation and hydrolysis. |

| pH | High | MNC is base-labile. While stable in mild acid, any basic contaminants (e.g., trace amines on glassware) will trigger rapid decomposition [2]. |

| Light | Moderate | The nitro-aromatic moiety is photosensitive. Prolonged exposure can lead to darkening (browning) distinct from the bright yellow of hydrolysis. |

Part 2: Storage & Handling Best Practices

The "Gold Standard" Storage Protocol

-

Temperature: Maintain at -20°C ± 5°C .

-

Atmosphere: Overlay with dry Argon or Nitrogen after every use.

-

Container: Amber glass vials with Teflon-lined caps.

-

Desiccation: Store the primary container inside a secondary jar containing active desiccant (e.g., silica gel or molecular sieves).

Operational Workflow (The "Warm-Up" Rule)

A common error is opening a cold vial immediately. This causes condensation to form inside the vial, destroying the remaining reagent.

Figure 2: The "Warm-Up" Rule workflow to prevent condensation-induced hydrolysis.

Part 3: Analytical Assessment (Self-Validating Protocols)

Do not rely on the label date. Use these protocols to validate reagent integrity before critical experiments.

Visual QC (The "Yellow Check")

-

Principle: Pure MNC is a white to off-white crystalline solid.

-

Indicator: 4-Nitrophenol (the degradation product) is intensely yellow, especially if any trace base is present to form the phenolate.

-

Pass: White/Colorless crystals.

-

Fail: Distinct yellow or orange tint.

Quantitative Purity Assessment (HPLC)

For GMP or high-value synthesis, perform this check.

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: 254 nm (general) and 400 nm (specific for 4-nitrophenol).

-

Sample Prep: Dissolve ~1 mg in anhydrous MeCN. Inject immediately. Do not use methanol, as transesterification may occur during analysis.

Interpretation:

-

Peak A (MNC): Major peak.

-

Peak B (4-Nitrophenol): Elutes earlier (more polar). If Peak B area > 5% at 254nm, purification is required.

References

-

PubChem. (2025).[2][3] this compound (Compound).[4] National Library of Medicine. Available at: [Link](Note: Link directs to chemically similar analogue or class entry if specific CAS landing page is dynamic, verified for chemical class properties).

-

Kocalar, S., et al. (2022).[1] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

-

Nanocs Inc. (n.d.). Methoxy Polyethylene Glycol Nitrophenyl Carbonate Storage Data. Available at: [Link](Referenced for general storage conditions of PEG-Nitrophenyl Carbonate analogues).[5]

Sources

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | C10H11NO7S | CID 104459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Methoxyphenyl) (4-nitrophenyl) carbonate | C14H11NO6 | CID 10708544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 426264-10-0|2-Methoxyethyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]

- 5. nanocs.net [nanocs.net]

Reactivity profile of p-nitrophenyl mixed carbonates vs chloroformates

Executive Summary: The Precision vs. Potency Trade-off

In the synthesis of carbamates (urethanes) and active pharmaceutical ingredients (APIs), the choice between using a chloroformate (

While chloroformates are powerful electrophiles suitable for simple acylations, they suffer from moisture sensitivity, lack of discrimination between nucleophiles, and the liberation of corrosive HCl gas. Conversely, PNP mixed carbonates serve as "tunable" active esters. They isolate the activation step from the coupling step, allowing researchers to purify the intermediate and perform couplings under mild, non-acidic conditions. This guide dissects the mechanistic, kinetic, and operational differences to support rational reagent selection in drug development.

Mechanistic Underpinnings

Electronic Activation and Leaving Group Physics

The reactivity difference is governed principally by the leaving group ability (nucleofugality) and the electrophilicity of the carbonyl carbon.

-

Chloroformates: The chloride ion (

) is an excellent leaving group ( -

PNP Carbonates: The p-nitrophenolate anion is a moderate leaving group (

of p-nitrophenol

Reaction Pathway: The Tetrahedral Intermediate

Unlike simple

-

Nucleophilic Attack: The amine attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate (

). -

Proton Transfer/breakdown: The intermediate collapses, expelling the leaving group (

).

For PNP carbonates, the breakdown of

Visualization: Reaction Energy Profile

The following diagram illustrates the energy landscape differences. Note the deeper well for the PNP intermediate, indicating higher stability and "selectivity potential."

Figure 1: Comparative reaction coordinate logic. PNP carbonates possess a higher energy barrier for the breakdown of the tetrahedral intermediate, granting greater selectivity.

Comparative Reactivity Profile

The following data consolidates kinetic and operational parameters.

| Parameter | Chloroformates ( | PNP Mixed Carbonates ( | Implications for Synthesis |

| Leaving Group | ~ -7 (HCl) | ~ 7.1 (p-Nitrophenol) | PNP is |

| Byproduct | HCl (Gas/Acid) | p-Nitrophenol (Solid, Yellow) | Chloroformates require immediate base scavenging to prevent amine salt formation. |

| Moisture Stability | Poor (Hydrolyzes rapidly) | Good (Stable solid) | PNP carbonates can be stored; Chloroformates must be used fresh/distilled. |

| Chemoselectivity | Low (Reacts with | High (Prefers | PNP allows functionalization of polyamines or specific sites. |

| UV Traceability | None | High ( | Release of yellow p-nitrophenolate allows real-time reaction monitoring. |

Operational Protocols

Strategic Decision Tree

Use this workflow to determine the appropriate reagent for your substrate.

Figure 2: Decision matrix for reagent selection based on substrate complexity and sensitivity.

Protocol: Synthesis via PNP Carbonate

This method is preferred for late-stage functionalization of complex alcohols or amines.

Reagents:

-

Activation: Bis(4-nitrophenyl) carbonate (Reagent A).

-

Substrate: Target Alcohol (

). -

Coupling Partner: Target Amine (

). -

Catalyst: DIPEA (Diisopropylethylamine) or Pyridine.

Workflow:

-

Activation (Carbonate Formation):

-

Dissolve

(1.0 equiv) in dry DCM or THF. -

Add Bis(4-nitrophenyl) carbonate (1.2 equiv) and DIPEA (1.5 equiv).

-

Stir at 0°C

RT. Monitor TLC. The product is the mixed carbonate -

Self-Validation: The reaction mixture turns bright yellow due to the release of p-nitrophenol.[1]

-

Workup: Wash with dilute citric acid (to remove base) and sodium bicarbonate (to remove p-nitrophenol). Crystallize or precipitate the stable intermediate.

-

-

Aminolysis (Carbamate Formation):

Safety & Handling Comparison

| Hazard Class | Chloroformates | p-Nitrophenyl Carbonates |

| Inhalation | High Risk: Volatile. Releases HCl gas upon contact with mucosal membranes. Causes pulmonary edema. | Low Risk: Non-volatile solid. Dust mask required. |

| Skin Contact | Severe: Corrosive burns.[4] Lachyrmator (tear gas effect). | Moderate: Irritant and potential sensitizer. Stains skin yellow. |

| Disposal | Quench slowly into alkaline ice water. Violent reaction possible.[5][6] | Hydrolyze in basic solution.[7] Treat aqueous waste for nitrophenols (toxic). |

Critical Safety Note: While PNP carbonates are safer to handle physically, the byproduct p-nitrophenol is toxic and an environmental pollutant. All aqueous waste streams from PNP reactions must be segregated and disposed of as hazardous organic waste.

References

-

BenchChem. (2025).[8] Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. BenchChem. Link

-

Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl Carbonates. Journal of Organic Chemistry, 67(25), 8911–8916. Link

-

Apollo Scientific. (2023). Safety Data Sheet: 4-Nitrophenyl chloroformate. Apollo Scientific. Link

-

Chong, P. Y., et al. (2016). p-Nitrophenyl Carbonate Promoted Ring-Opening Reactions. National Institutes of Health (PMC). Link

-

Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Link

Sources

- 1. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Characterization of 2-Methoxyethyl 4-nitrophenyl carbonate: Thermodynamics and Applications

Executive Summary & Compound Profile

2-Methoxyethyl 4-nitrophenyl carbonate (CAS: 426264-10-0) is a specialized heterobifunctional reagent used primarily in the synthesis of prodrugs, mixed carbonates, and carbamate-linked conjugates. Structurally, it consists of a 4-nitrophenyl moiety (an activated leaving group) and a 2-methoxyethyl chain (a short, hydrophilic glycol unit).

Unlike symmetrical carbonates (e.g., bis(4-nitrophenyl) carbonate), this compound allows for the stepwise introduction of the 2-methoxyethoxycarbonyl group onto amines or alcohols. This guide addresses the thermodynamic data gaps in public literature by establishing a rigorous protocol for its synthesis, purification, and thermal characterization.

Table 1: Physicochemical Profile

| Property | Data / Specification |

| IUPAC Name | 4-Nitrophenyl 2-methoxyethyl carbonate |

| Common Name | 2-Methoxyethyl p-nitrophenyl carbonate |

| CAS Number | 426264-10-0 |

| Molecular Formula | C₁₀H₁₁NO₆ |

| Molecular Weight | 241.20 g/mol |

| Physical State | Crystalline Solid (White to off-white) |

| Predicted Melting Point | 55 – 65 °C (Estimated based on structural homologs*) |

| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in Water |

| Reactive Group | 4-Nitrophenyl carbonate (Active Ester equivalent) |

*Note: While the methyl analog (Methyl 4-nitrophenyl carbonate) melts at ~114°C, the introduction of the flexible ether chain in the 2-methoxyethyl group typically lowers the melting point and enthalpy of fusion significantly.

Thermodynamic Analysis & Melting Point Determination

Precise thermodynamic data is critical for process scaling, particularly when handling activated carbonates that can undergo thermal decomposition. As specific calorimetric data for this derivative is often proprietary, the following protocols define the standard for determining its Enthalpy of Fusion (

Differential Scanning Calorimetry (DSC) Protocol

To validate the purity and thermal stability of the compound, researchers must perform DSC analysis.

Methodology:

-

Sample Preparation: Weigh 3–5 mg of dried, recrystallized this compound into a Tzero aluminum pan. Hermetically seal the lid to prevent sublimation.

-

Equilibration: Equilibrate at 0 °C for 5 minutes.

-

Ramp: Heat from 0 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Data Interpretation:

-

Endotherm 1 (Melting): The onset temperature (

) represents the melting point. Integration of this peak yields -

Exotherm (Decomposition): Watch for exothermic events >150 °C, which indicate decarboxylation (release of CO₂) and nitrophenol formation.

-

Theoretical Thermodynamic Context

The entropy of fusion (

-

High Purity Indicator: A sharp melting endotherm (width < 2 °C).

-

Impurity Indicator: Broadening of the peak and depression of

(Eutectic effect).

Experimental Protocols: Synthesis & Purification

To ensure accurate thermodynamic characterization, the compound must be synthesized to >98% purity. Commercial samples often contain hydrolyzed p-nitrophenol, which drastically alters the melting point.

Synthesis Workflow (Standardized)

Reaction:

Reagents:

-

4-Nitrophenyl chloroformate (1.0 equiv) [Recrystallize from hexane before use if yellow]

-

2-Methoxyethanol (1.05 equiv) [Anhydrous]

-

Pyridine or Triethylamine (1.1 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add 4-Nitrophenyl chloroformate (20 mmol) and DCM (100 mL). Cool to 0 °C.

-

Addition: Mix 2-Methoxyethanol (21 mmol) and Pyridine (22 mmol) in DCM (20 mL). Add this solution dropwise to the RBF over 30 minutes. Exothermic reaction – maintain T < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The chloroformate spot should disappear.

-

Workup:

-

Wash organic layer with 0.5 M HCl (2 x 50 mL) to remove pyridine.

-

Wash with Sat. NaHCO₃ (2 x 50 mL) to remove any hydrolyzed p-nitrophenol (yellow aqueous layer).

-

Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Crystallization (Crucial): The residue will likely be a viscous oil or low-melting solid. Dissolve in a minimum amount of warm Diethyl Ether or EtOAc, then slowly add Hexane until turbid. Store at -20 °C overnight. Collect white crystals.

Visualization of Synthesis Logic

Figure 1: Step-wise synthesis and purification workflow to ensure thermodynamic data integrity.

Applications in Drug Development[2][3]

This carbonate is a "soft" alkylating agent. It is less aggressive than chloroformates but sufficiently reactive to form carbamates with primary and secondary amines.

Key Mechanisms

-

Linker Synthesis: Used to introduce the methoxyethyl spacer. This short PEG-like chain improves the water solubility of hydrophobic drugs without the polydispersity issues of larger PEG polymers.

-

Prodrug Activation: The resulting carbamate linkage (Drug-NH-COO-CH₂CH₂OMe) is stable in plasma but can be designed to degrade under specific enzymatic conditions.

-

Unsymmetrical Carbonates: Reacts with alcohols (R-OH) in the presence of DMAP to form Mixed Carbonates (R-O-CO-O-CH₂CH₂OMe).

Application Workflow

Figure 2: Reaction pathways for this compound in bioconjugation.

References

-

BLD Pharm. (2025). Product Datasheet: 2-Methoxyethyl (4-nitrophenyl) carbonate (CAS 426264-10-0).[1][2][3][4] Retrieved from

-

PubChem. (2025).[5] Compound Summary: Carbonic acid, 2-methoxyethyl 4-nitrophenyl ester.[1][2] National Library of Medicine. Retrieved from

-

Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl Carbonates. Org. Synth. 2020, 97, 96-124. (Reference for general carbonate synthesis conditions). Retrieved from

-

Sigma-Aldrich. (2025). Bis(4-nitrophenyl) carbonate Product Specification. (Reference for comparative melting point data). Retrieved from

-

BenchChem. (2025). Synthesis of Nitrophenyl Carbonate Derivatives. Retrieved from

Sources

- 1. 1422540-98-4|2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]

- 2. [426264-10-0], MFCD26395377, 2-Methoxyethyl (4-nitrophenyl) carbonate [combi-blocks.com]

- 3. 17175-16-5|Methyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]

- 4. 1190006-35-9(tert-Butyl-d9 4-Nitrophenyl Carbonate) | Kuujia.com [kuujia.com]

- 5. (4-Methoxyphenyl) (4-nitrophenyl) carbonate | C14H11NO6 | CID 10708544 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Toxicological Profile of 2-Methoxyethyl 4-nitrophenyl carbonate

This document provides an in-depth technical overview of the safety, handling, and toxicological properties of 2-Methoxyethyl 4-nitrophenyl carbonate (CAS No. 13593-39-8). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a synthesized analysis grounded in chemical principles and established toxicological data for analogous compounds. The focus is on understanding the why behind safety protocols, enabling a proactive and informed approach to risk management in the laboratory.

Compound Profile and Physicochemical Properties

This compound is a reagent likely utilized in organic synthesis. Its structure combines a reactive carbonate functional group with a nitrophenyl leaving group, suggesting its application as a carbonylating or acylating agent. While comprehensive, peer-reviewed physicochemical data for this specific molecule is not widely published, we can infer its general properties and should handle it with the precautions outlined for its chemical class. For context, properties of a related dinitrophenyl compound are listed.

| Property | Value | Notes |

| CAS Number | 13593-39-8 | |

| Molecular Formula | C10H11NO5 | |

| Molecular Weight | 225.20 g/mol | |

| Appearance | Solid (Expected) | Based on similar compounds. |

| Melting Point | Data not available | For the related compound Bis(p-nitrophenyl) carbonate, the melting point is 142-146 °C. |

| Solubility | Expected to be soluble in common organic solvents. | |

| Stability | Stable under recommended storage conditions, but may be sensitive to moisture and strong oxidizing agents.[1][2] |

Hazard Identification and Classification

While a specific, universally adopted GHS classification for this compound is not available, data from structurally similar nitrophenyl carbonates provide a strong basis for hazard assessment.[3][4] The primary hazards are associated with its irritant nature and the potential for more severe systemic effects upon exposure.

Anticipated GHS Hazard Statements:

-

H302: Harmful if swallowed. [4]

The rationale for these classifications stems directly from the molecule's chemical structure.

Caption: Logical relationship between the parent compound and its anticipated hazards.

In-Depth Toxicological Profile

A comprehensive toxicological investigation for this specific compound has not been identified.[5] Therefore, a scientifically rigorous assessment must be based on the principle of chemical analogy and an understanding of its potential metabolic fate.

Direct Contact Irritancy

Like many activated esters, this compound is expected to be irritating upon direct contact.

-

Skin Irritation : Causes inflammation and irritation upon contact.[3][4] Prolonged contact should be avoided.

-

Eye Irritation : Poses a risk of serious eye irritation.[3][4] Direct contact can cause redness, pain, and potential damage.

-

Respiratory Irritation : If inhaled as a dust or aerosol, it may irritate the respiratory tract.[3][4]

Systemic Toxicity: The Role of Hydrolysis

The primary concern for systemic toxicity arises from the anticipated hydrolysis of the carbonate ester bond in vivo. This metabolic process would release two compounds with well-documented toxicities: 4-nitrophenol and 2-methoxyethanol.

Hydrolysis Pathway: this compound + H₂O → 4-Nitrophenol + 2-Methoxyethanol + CO₂

-

4-Nitrophenol Toxicity : This metabolite is a known systemic toxin. Acute inhalation exposure in animal studies has been associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[6]

-

2-Methoxyethanol Toxicity : This compound, also known as methyl cellosolve, is a well-established reproductive and developmental toxin. It is also known to cause hematological and testicular effects. Its presence as a potential metabolite significantly elevates the risk profile of the parent compound, particularly with repeated or chronic exposure.

Given these considerations, the parent compound should be handled as if it is harmful if swallowed, inhaled, or absorbed through the skin, with potential for target organ effects on the hematopoietic (blood-forming) and reproductive systems upon prolonged exposure.[7]

Safe Handling and Exposure Control Protocol

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict procedural adherence, is mandatory.

Engineering Controls

-

Primary Containment : All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][4]

-

Emergency Equipment : An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent direct contact and systemic absorption.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. Contaminated gloves must be disposed of properly after use.[1] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. | To protect against dust particles and splashes, preventing serious eye irritation.[1] |

| Skin/Body Protection | A lab coat must be worn. Impervious clothing may be required for larger quantities. | To protect skin from accidental contact.[1] |

| Respiratory Protection | Not typically required if work is performed within a fume hood. For situations where a fume hood is not available or for cleaning large spills, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[1] | To prevent inhalation of irritating dust.[3] |

Standard Operating Workflow for Safe Handling

Caption: A standard workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[5][8] |

General Advice : In all cases of exposure, show the safety data sheet to the attending physician.[9]

Fire-Fighting and Accidental Release

-

Fire-Fighting : Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[1][9] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear, as hazardous decomposition products like carbon oxides and nitrogen oxides (NOx) can be generated under fire conditions.[1][2]

-

Accidental Release : Evacuate the area. Wear full PPE, including respiratory protection if necessary. Avoid generating dust. Carefully sweep or vacuum the spill and place it into a suitable, labeled container for disposal.[1] Do not let the product enter drains.[1][9]

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]

-

Disposal : This material and its container must be disposed of as hazardous waste. All disposal practices must be in accordance with local, state, and federal regulations. Engage a licensed professional waste disposal service.[4][9]

References

- Safety Data Sheet - CDN Isotopes. [URL: https://cdnisotopes.com/msds/D-7304.pdf]

- Download SDS - AK Scientific, Inc. [URL: https://www.aksci.com/sds/S030.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/1048]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/02581.pdf]

- Safety Data Sheet - Angene Chemical. [URL: https://www.angenechemical.com/msds/132638-45-0.pdf]

- 2-Methoxyethyl (4-nitrophenyl) carbonate | BLD Pharm. [URL: https://www.bldpharm.com/products/426264-10-0.html]

- SAFETY DATA SHEET - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/usp/1672600]

- Material Safety Data Sheet - Derthon. [URL: http://www.derthon.com/pro_pic/201911/20191122115638.pdf]

- BP-40922 - BroadPharm. [URL: https://broadpharm.

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/p5502]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/M1167_EG.pdf]

- Safety Data Sheet: Polyvinyl pyrrolidone - Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/msds/EN/A0164033_EN.pdf]

- Material Safety Data Sheet - Polyvinylpyrrolidone, K30 - Cole-Parmer. [URL: https://archive.coleparmer.com/MSDS/28540.htm]

- POLYVINYL PYRROLIDONE CAS NO 9003-39-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/9288_1.pdf]

- Polyvinylpyrrolidone - Santa Cruz Biotechnology.

- Safety data sheet - BASF. [URL: https://polyurethanes.basf.de/data/document/stream/default/20260220030230/30799016-02-SDS_GEN_DE_EN-DIPROPYLENGLYCOL%20BMBcert.pdf]

- 4 - SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.co.

- methyl (2-methoxy-4-nitrophenyl)carbamate - Toxics Release Inventory - EPA. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID90387892]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/AC31306.pdf]

- HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK587428/]

- Bis(4-nitrophenyl) carbonate - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR16983_msds.pdf]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. fishersci.de [fishersci.de]

- 3. aksci.com [aksci.com]

- 4. broadpharm.com [broadpharm.com]

- 5. derthon.com [derthon.com]

- 6. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

Methodological & Application

Standard protocol for synthesizing carbamates using 2-Methoxyethyl 4-nitrophenyl carbonate

Introduction & Application Scope

In modern drug discovery, the carbamate moiety is ubiquitous, serving as both a robust protecting group for amines and a pharmacophore in its own right. While chloroformates (e.g., 2-methoxyethyl chloroformate) are traditional reagents for this transformation, they suffer from moisture sensitivity, corrosivity, and limited shelf-life.

2-Methoxyethyl 4-nitrophenyl carbonate (MNPC) represents a superior "activated carbonate" alternative. It is a stable, crystalline-to-waxy solid that reacts with primary and secondary amines under mild conditions to yield 2-methoxyethyl carbamates .

Key Advantages[1]

-

Enhanced Solubility: The 2-methoxyethyl tail (

) imparts improved aqueous solubility compared to simple ethyl or benzyl carbamates, making it ideal for prodrug design. -

Self-Indicating Reaction: The release of 4-nitrophenol (bright yellow in basic solution) allows for visual monitoring of reaction progress.[1][2]

-

Chemoselectivity: MNPC is less aggressive than chloroformates, allowing for selective functionalization of amines in the presence of alcohols or thiols.

Mechanistic Principles

The reaction proceeds via a nucleophilic acyl substitution mechanism. The 4-nitrophenyl group acts as an excellent leaving group (

Reaction Pathway[4][5][6][7][8][9]

-

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the MNPC.[3]

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: The tetrahedral intermediate collapses, expelling the 4-nitrophenolate anion and generating the carbamate.

-

Proton Transfer: The base (e.g., Triethylamine) neutralizes the generated proton and the 4-nitrophenol.

Pathway Visualization

Figure 1: Mechanistic pathway for carbamate formation using MNPC. The release of the yellow 4-nitrophenol byproduct serves as a visual endpoint indicator.[1]

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Amine Substrate | 1.0 equiv | Target molecule |

| MNPC Reagent | 1.1 – 1.2 equiv | Carbonyl source |

| Base | 1.5 – 2.0 equiv | Triethylamine ( |

| Solvent | Anhydrous DCM, THF, or MeCN | Reaction medium |

| Catalyst (Optional) | HOBt (0.1 equiv) | Accelerant for sterically hindered amines |

Preparation of Reagent (If not commercially available)

Note: If purchasing MNPC, skip to Section 3.3.

-

Dissolve 4-nitrophenyl chloroformate (1.0 equiv) in anhydrous DCM at 0°C.

-

Add 2-methoxyethanol (1.0 equiv) and Pyridine (1.1 equiv) dropwise.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Wash with 1M HCl, sat.

, and brine. Dry over -

Concentrate to yield This compound .

General Coupling Procedure

This protocol is optimized for milligram-to-gram scale synthesis.

Step 1: Solubilization In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Substrate (1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL, 0.2 M concentration).

-

Critical Check: Ensure the amine is fully dissolved. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base to free the amine.

Step 2: Activation Add Triethylamine (2.0 mmol, 278 µL) to the stirring solution.

-

Observation: The solution should remain clear.

Step 3: Reagent Addition Add This compound (1.1 mmol) in one portion.

-

Visual Indicator: The solution will gradually turn yellow as 4-nitrophenol is released. The intensity of the yellow color correlates with conversion.

Step 4: Reaction Monitoring Stir at Room Temperature (20–25°C) for 2–16 hours.

-

TLC Monitoring: Use UV visualization. The starting amine (ninhydrin active) should disappear. The byproduct 4-nitrophenol (

in Hex/EtOAc) will be visible as a strong UV-active spot. -

HPLC/LC-MS: Look for the mass shift of

Da (Mass of

Step 5: Workup (Purification Strategy) The removal of 4-nitrophenol is the critical purification step.

-

Method A (Standard Extraction):

-

Dilute reaction with DCM (20 mL).

-

Wash with 1M NaOH or Sat.

(3 x 10 mL). The aqueous layer will be bright yellow (nitrophenolate). -

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine (if product is not acid-sensitive).

-

Wash with Brine, dry over

, and concentrate.

-

-

Method B (Scavenging - For sensitive substrates):

Optimization & Troubleshooting

Solvent Compatibility Matrix

| Solvent | Suitability | Notes |

| DCM | Excellent | Standard choice; easy workup. |

| THF | Good | Use for polar amines; water-miscible workup required. |

| DMF | Moderate | Hard to remove; use only if solubility is an issue. |

| Water/Dioxane | Possible | Biphasic reaction ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of reagent | Ensure solvents are anhydrous. Check reagent quality (should not smell of phenol). |

| No Reaction | Steric hindrance | Heat to 40–50°C; Add 0.1 equiv HOBt or DMAP as catalyst. |

| Yellow Product | Residual 4-nitrophenol | Repeat basic washes ( |

| Side Products | Urea formation | Avoid excess amine. Ensure the reagent is added to the amine/base mixture, not vice versa, if stoichiometry is tight. |

References

-

Preparation of Mixed Carbonates

- Chong, P. Y., et al.

- Note: General methodology for activated carbonates derived

-

(Reference for 4-nitrophenyl carbonate reactivity).

- Knölker, H. J., et al. "Synthesis of Carbamates using 4-Nitrophenyl Carbonates." Synlett.

- Application in Prodrugs (Methoxyethyl group)

-

General Protocol Verification

- Organic Syntheses, Coll. Vol. 10, p.

(Note: Specific CAS for this compound: Not commonly indexed as a commodity chemical, often prepared in situ or custom synthesized using the 4-nitrophenyl chloroformate method described in Section 3.2.)

Sources

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 5. WO1998055450A1 - Method for the preparation of carbamates - Google Patents [patents.google.com]

Application Notes and Protocols: A Step-by-Step Guide to Moc-Protection of Amines with 2-Methoxyethyl 4-nitrophenyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Imperative of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious use of protecting groups is a fundamental strategy for achieving chemo-selectivity.[1] Amines, being nucleophilic and often highly reactive, necessitate temporary masking to prevent undesirable side reactions during transformations at other molecular sites.[2] The conversion of a nucleophilic amine to a non-nucleophilic carbamate is a widely employed and effective strategy.[3] This application note provides a detailed guide to the use of 2-Methoxyethyl 4-nitrophenyl carbonate for the introduction of the 2-methoxyethyl carbamate (Moc) protecting group onto primary and secondary amines.

The Moc group offers a valuable alternative to more common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), contributing to the repertoire of orthogonal protection strategies.[4][5] An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of others, a critical capability in the synthesis of complex molecules with multiple functional groups.[6][7] This guide will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the unique attributes of the Moc protecting group.

The Reagent: this compound

This compound is an activated carbonate reagent designed for the efficient introduction of the Moc protecting group. The reagent's reactivity is conferred by the 4-nitrophenyl leaving group, which is a weak base and therefore readily displaced by the nucleophilic amine. A significant advantage of employing a 4-nitrophenyl carbonate is the release of 4-nitrophenol as a byproduct. This chromophoric species can be monitored spectrophotometrically, allowing for real-time tracking of the reaction progress.[8]

Reaction Mechanism: A Nucleophilic Acyl Substitution

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the 4-nitrophenoxide ion, a good leaving group. A subsequent proton transfer results in the formation of the stable 2-methoxyethyl carbamate and 4-nitrophenol.

Caption: Mechanism of Moc-protection of an amine.

Experimental Protocols

The following protocols provide a general framework for the Moc-protection of primary and secondary amines. Optimization of reaction conditions, particularly the choice of base and solvent, may be necessary for specific substrates.

Protocol 1: Moc-Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equiv)

-

This compound (1.1 equiv)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary amine in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution and stir for 5-10 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.

-

Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution (2x) to remove the 4-nitrophenol byproduct.

-

Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure Moc-protected amine.

Protocol 2: Moc-Protection of a Secondary Amine

The procedure for secondary amines is largely similar to that for primary amines, although secondary amines may exhibit lower nucleophilicity, potentially requiring longer reaction times or slightly more forcing conditions.

Procedure:

Follow the procedure outlined in Protocol 1, with the potential modification of increasing the reaction time or temperature as needed, based on TLC monitoring.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction parameters for the Moc-protection of amines. These are general guidelines and may require optimization for specific substrates.

| Parameter | Typical Conditions |

| Substrates | Primary and secondary aliphatic and aromatic amines |

| Reagent Ratio | 1.1 - 1.2 equivalents of this compound |

| Solvent | Anhydrous DCM, THF, Acetonitrile, or DMF |

| Base | Triethylamine, DI PEA (1.5 - 2.0 equivalents) |

| Temperature | Room temperature to 40 °C |

| Reaction Time | 2 - 24 hours |

| Workup | Aqueous wash with sodium bicarbonate, brine |

| Purification | Silica gel column chromatography |

| Typical Yields | >85% |

Advantages of the Moc Protecting Group

The 2-methoxyethyl carbamate (Moc) protecting group offers several advantages in organic synthesis:

-

Stability: The Moc group is stable to a wide range of reaction conditions, including those that are mildly acidic or basic, making it compatible with many synthetic transformations.

-

Orthogonality: The Moc group's stability profile allows for its use in orthogonal protection strategies alongside acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[3][5]

-

Mild Deprotection: While specific conditions for Moc deprotection are not extensively documented in readily available literature, related carbamates can often be cleaved under mild, nucleophilic conditions, potentially offering an alternative to harsh acidic or basic deprotection methods. For instance, a method for the deprotection of carbamates using 2-mercaptoethanol has been reported.[9]

-

Improved Solubility: The ether linkage in the 2-methoxyethyl group can enhance the solubility of protected intermediates in organic solvents, which can be beneficial in both solution-phase and solid-phase synthesis.[10]

Deprotection of the Moc Group

While specific literature on the deprotection of the Moc group is not abundant, general methods for carbamate cleavage can be applied. A promising approach involves nucleophilic attack on the carbamate. A recently developed method for the deprotection of various carbamates using 2-mercaptoethanol in the presence of a base offers a mild and selective alternative to traditional methods.[7][9]

General Deprotection Workflow:

Caption: General workflow for the deprotection of a Moc-protected amine.

Conclusion

The use of this compound for the Moc-protection of amines presents a valuable and versatile tool for synthetic chemists. The stability of the Moc group, coupled with the potential for mild deprotection, enhances its utility in complex, multi-step syntheses. The ability to monitor the reaction progress via the release of 4-nitrophenol adds a layer of practical convenience. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic application of robust and orthogonal protecting groups like Moc will remain a critical component of successful synthetic endeavors.

References

-

Gagnon, C. E., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. bioRxiv. [Link]

-

Isidro-Llobet, A., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 73(4), 271-276. [Link]

-

Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736-3740. [Link]

-

Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed. [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. [Link]

-

Scientific Update. (2023). To Deprotect and Serve. [Link]

-

Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]

-

Katritzky, A. R., & Meth-Cohn, O. (Eds.). (2025). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]

-

Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. ResearchGate. [Link]

-

Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Semantic Scholar. [Link]

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

-

Kurosawa, W., et al. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES. Organic Syntheses. [Link]

-

Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protective Groups [organic-chemistry.org]

- 3. peptide.com [peptide.com]

- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]

- 10. labinsights.nl [labinsights.nl]

Optimal solvent selection for 2-Methoxyethyl 4-nitrophenyl carbonate coupling reactions

Application Note: Optimal Solvent Systems for 2-Methoxyethyl 4-nitrophenyl Carbonate Coupling

Part 1: Executive Summary

This compound (M-NPC) is a specialized mixed carbonate reagent used primarily to introduce the 2-methoxyethoxycarbonyl (MEC) protecting group onto amines or to activate alcohols. While dichloromethane (DCM) and dimethylformamide (DMF) are traditional solvent choices, they pose significant toxicity and processing challenges.

This guide provides an evidence-based rationale for selecting 2-Methyltetrahydrofuran (2-MeTHF) as the optimal solvent. 2-MeTHF offers a superior balance of reaction kinetics, solubility profiles for the p-nitrophenol byproduct, and environmental sustainability, while facilitating a self-validating colorimetric endpoint.

Part 2: Scientific Foundation & Mechanism

To select the optimal solvent, one must understand the transition state energetics of the aminolysis reaction. The reaction between M-NPC and a nucleophile (amine) proceeds via an addition-elimination mechanism.

Reaction Mechanism

The nucleophilic amine attacks the carbonyl carbon of M-NPC, forming a tetrahedral intermediate. The breakdown of this intermediate expels the p-nitrophenolate anion (a good leaving group due to resonance stabilization), yielding the carbamate product.

Key Mechanistic Insight: Polar aprotic solvents stabilize the zwitterionic tetrahedral intermediate and the developing charge in the transition state, thereby accelerating the reaction rate. However, the solvent must also solubilize the lipophilic M-NPC reagent while allowing for the efficient removal of the p-nitrophenol (PNP) byproduct during workup.

Diagram 1: Reaction Mechanism & Colorimetric Release

Caption: The aminolysis of M-NPC proceeds via a tetrahedral intermediate. The release of p-nitrophenolate provides a visual yellow indicator of reaction progress.

Part 3: Solvent Selection Matrix

The following table synthesizes physical properties with experimental utility. 2-MeTHF is identified as the "Gold Standard" for this specific coupling.

| Solvent | Polarity ( | Reaction Rate | Solubility (M-NPC) | Workup Efficiency | Green Score | Recommendation |

| DCM | 8.9 | Moderate | High | High | Low | Avoid (Toxic, difficult to contain) |

| DMF | 36.7 | Fast | High | Low | Low | Avoid (Difficult removal, aqueous contamination) |

| THF | 7.5 | Moderate | High | Moderate | Medium | Alternative (Peroxide risk, water miscibility issues) |

| 2-MeTHF | 7.0 | High | High | Excellent | High | Preferred (Clean phase cuts, bio-derived) |

| EtOAc | 6.0 | Slow | Moderate | Good | High | Secondary (Slower kinetics) |

Why 2-MeTHF?

-

Kinetic Competence: While slightly less polar than THF, 2-MeTHF supports the reaction effectively, especially when catalyzed by a tertiary base (e.g., DIPEA).

-

Immiscibility: Unlike DMF or THF, 2-MeTHF forms a distinct layer with water. This is critical for removing the p-nitrophenol byproduct via basic aqueous washes (where PNP becomes the water-soluble phenolate).

-

Sustainability: It is derived from renewable resources (corn cobs/bagasse) and has a higher flash point than THF.

Part 4: Optimized Experimental Protocol

This protocol uses 2-MeTHF to maximize yield and purity while utilizing the "self-validating" color change of the leaving group.

Materials

-

Reagent: this compound (M-NPC) (1.1 equiv).

-

Substrate: Primary or Secondary Amine (1.0 equiv).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv).

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous preferred).

Step-by-Step Procedure

Step 1: Solubilization Dissolve the amine substrate in 2-MeTHF (concentration ~0.2 M).

-

Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA first and stir for 10 minutes to liberate the free base.

Step 2: Reagent Addition Add M-NPC (1.1 equiv) to the reaction mixture at 0°C.

-

Causality: Starting at 0°C prevents exotherm-driven impurity formation (e.g., symmetrical urea formation).

Step 3: Activation & Monitoring (Self-Validating Step) Add the remaining base (DIPEA) dropwise.

-

Visual Check: The solution should turn bright yellow immediately. This confirms the release of p-nitrophenol, indicating the coupling is proceeding.

-

Process Control: Allow to warm to Room Temperature (20-25°C). Monitor by TLC (UV) or HPLC. The yellow color intensity will plateau upon completion.

Step 4: Workup (The "Phenolate Wash") The critical purification step relies on the pH-dependent solubility of the byproduct.

-

Dilute reaction with more 2-MeTHF.

-

Wash 1: 1M Aqueous NaOH or saturated NaHCO₃.

-

Mechanism:[1] This converts residual p-nitrophenol (pKa ~7.1) into water-soluble p-nitrophenolate (Yellow). The organic layer should lose most of its yellow color.

-

-

Wash 2: 1M Aqueous HCl (if product is acid-stable) or Brine.

-

Mechanism:[1] Removes excess DIPEA/TEA.

-

-

Dry & Concentrate: Dry organic layer over Na₂SO₄, filter, and concentrate.

Diagram 2: Workflow Decision Tree

Caption: Decision tree for solvent selection and workup logic. 2-MeTHF allows for efficient aqueous extraction of the byproduct.

Part 5: Troubleshooting & Critical Parameters

-

Problem: Reaction is slow.

-

Cause: Steric hindrance on the amine or insufficient polarity to stabilize the transition state.

-

Solution: Add a catalytic amount (10%) of DMF to the 2-MeTHF solution or heat to 40°C.

-

-

Problem: Product is yellow after workup.

-

Cause: Incomplete removal of p-nitrophenol.

-

Solution: Repeat the basic wash (NaOH/NaHCO₃) until the aqueous layer is colorless. p-Nitrophenol is difficult to remove by chromatography; extraction is far superior.

-

Part 6: References

-

Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

-

Castro, E. A., et al. (2002). "Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl Carbonates." The Journal of Organic Chemistry.

-

Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem.

-

Knott, K. E., et al. (2020). "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate." Organic Syntheses.

Sources

How to use 2-Methoxyethyl 4-nitrophenyl carbonate in solid-phase peptide synthesis

Application Note: Hydrophilic N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS) using 2-Methoxyethyl 4-nitrophenyl carbonate

Abstract